molecular formula C5H9N5O B14636332 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea CAS No. 56872-70-9

1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea

Cat. No.: B14636332
CAS No.: 56872-70-9
M. Wt: 155.16 g/mol
InChI Key: MZPPHYZAYHEQRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions . The reaction conditions may vary depending on the specific reagents and desired yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron, affecting the metabolism of various substrates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

CAS No.

56872-70-9

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

1-ethyl-3-(1H-1,2,4-triazol-5-yl)urea

InChI

InChI=1S/C5H9N5O/c1-2-6-5(11)9-4-7-3-8-10-4/h3H,2H2,1H3,(H3,6,7,8,9,10,11)

InChI Key

MZPPHYZAYHEQRB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC=NN1

Origin of Product

United States

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